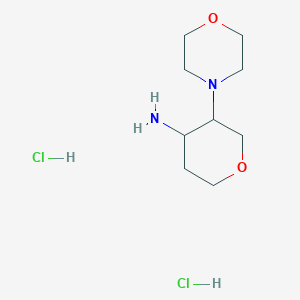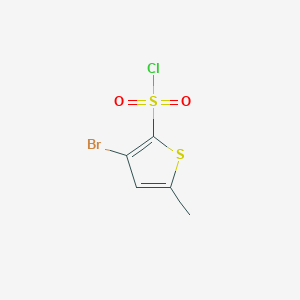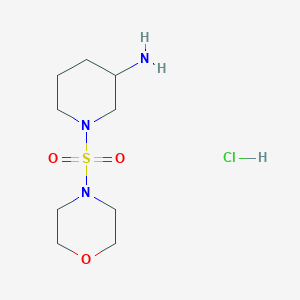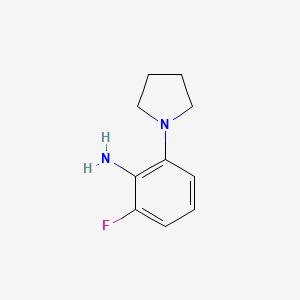
2-Fluoro-6-(pirrolidin-1-il)anilina
Descripción general
Descripción
2-Fluoro-6-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-(pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de Enfermedades Neurodegenerativas
2-Fluoro-6-(pirrolidin-1-il)anilina: se ha utilizado en el estudio de enfermedades neurodegenerativas. La desregulación de las quinasas de receptores de tropomiosina (TrkA/B/C) es una característica de enfermedades como el Parkinson, el Huntington y el Alzheimer. Compuestos que contienen esta estructura se han explorado por su potencial para modular la expresión y la señalización de TrkA/B/C .
Agentes Antitumorales
El anillo de pirrolidina, un componente de This compound, es una característica estructural recurrente en los agentes antitumorales. Los investigadores han sintetizado nuevos derivados haciendo reaccionar salicilaldehídos sustituidos con 2-(2-oxopirrolidin-1-il)acetamida, lo que lleva a intermedios de base de Schiff, que muestran promesa como agentes antitumorales .
Síntesis Química
En la síntesis química, This compound sirve como un bloque de construcción para la síntesis de moléculas más complejas. Su reactividad y sus características estructurales lo convierten en un intermedio valioso en la síntesis orgánica, contribuyendo al desarrollo de nuevos compuestos farmacológicamente activos .
Ciencia de Materiales
Las propiedades únicas de este compuesto se están investigando en la ciencia de los materiales para el desarrollo de nuevos materiales con aplicaciones potenciales en electrónica, fotónica y como sensores. Su capacidad para interactuar con varios sustratos y participar en reacciones de polimerización es de particular interés .
Cromatografía
This compound: se puede utilizar en cromatografía como un estándar o compuesto de referencia. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos y el desarrollo de nuevos métodos cromatográficos .
Investigación Analítica
En la investigación analítica, este compuesto se utiliza para desarrollar nuevos métodos analíticos para detectar y cuantificar sustancias. Sus propiedades de fluorescencia, por ejemplo, se pueden aprovechar en el diseño de ensayos y sistemas de detección .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, such as 2-fluoro-6-(pyrrolidin-1-yl)aniline, are often used in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known that pyrrolidine derivatives can influence the activity of various enzymes and receptors in the body, potentially altering cellular processes .
Biochemical Pathways
It is known that pyrrolidine derivatives can interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrolidine derivatives can influence various cellular processes, potentially leading to therapeutic effects .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-6-(pyrrolidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidinyl group in the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic functions. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may interact with biomolecules such as nucleic acids, affecting their stability and function .
Cellular Effects
The effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-Fluoro-6-(pyrrolidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. This can lead to the inhibition or activation of enzymes by stabilizing or destabilizing their active conformations. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-6-(pyrrolidin-1-yl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, 2-Fluoro-6-(pyrrolidin-1-yl)aniline can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
2-Fluoro-6-(pyrrolidin-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Fluoro-6-(pyrrolidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. The subcellular localization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline can significantly influence its biochemical and cellular effects .
Propiedades
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQZPSWPXPGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)

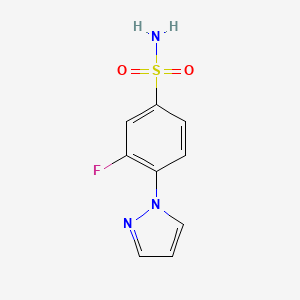
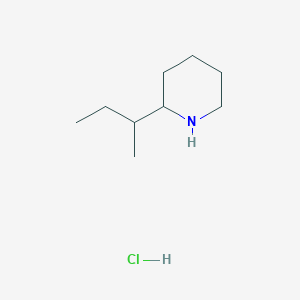
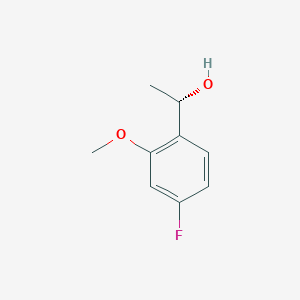
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
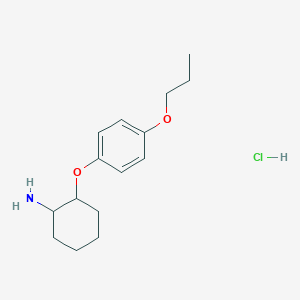
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)

